5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
Description
Properties
CAS No. |
89246-96-8 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-ethoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-12-10-7-5-4-6-9(10)11-8(2)15-17-13(11)14-12/h3-7H2,1-2H3 |
InChI Key |
CPGJZRYBVXAIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-6,7,8,9-tetrahydroisoquinoline with ethyl nitrite in the presence of a base to form the isoxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications of 5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
This compound is a heterocyclic compound featuring a fused ring system containing an isoxazole ring and an isoquinoline ring. Research into this compound explores its applications across chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. The synthesis of this compound typically involves the cyclization of precursors under specific conditions, commonly involving the reaction of 1-methyl-6,7,8,9-tetrahydroisoquinoline with ethyl nitrite in the presence of a base to form the isoxazole ring. Industrial production methods optimize yield and purity, potentially using continuous flow reactors and automated systems. Advanced purification techniques, such as chromatography, and catalysts may be employed to enhance production efficiency. The major products formed from these reactions depend on the specific conditions and reagents used, with oxidation potentially yielding oxides, while reduction can produce alcohols or amines, and substitution reactions can result in a variety of derivatives with different functional groups.
Biology
The compound is studied for its potential biological activity and interactions with biological systems. Its mechanism of action involves interaction with specific molecular targets, potentially binding to receptors or enzymes, modulating their activity and leading to various biological effects, though the exact pathways and targets can vary depending on the specific application and context of use.
Medicine
Ongoing research explores potential therapeutic applications of this compound, including its effects on various biological targets. Isoquinoline derivatives have demonstrated biological activity, such as antiproliferative properties . Additionally, some tetrahydroisoxazolo pyridines have been investigated as GABA site agonists .
Industry
This compound may be used in developing new materials or as a precursor in synthesizing industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The isoxazolo[5,4-c]isoquinoline core distinguishes this compound from other fused-ring systems:
- Thiazolo[5,4-c]isoquinolines: Replace the isoxazolo oxygen with sulfur (thiazole). These derivatives, such as those studied by Costa et al. (2023), exhibit acetylcholinesterase (AChE) inhibitory activity due to enhanced electron density and sulfur’s nucleophilic properties .
- Pyrimido[5,4-c]isoquinolines: Incorporate a pyrimidine ring, as synthesized via one-pot methods ().
- Spirocyclic Isoxazolo Derivatives: describes spiro[isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinoline] systems, which exhibit stereochemical complexity and high diastereoselectivity during synthesis.
Enzyme Inhibition
- AChE Inhibition: Thiazolo[5,4-c]isoquinolines () showed micromolar-range AChE inhibition (IC₅₀: 1.2–8.7 µM), attributed to sulfur’s electronic effects and hydrophobic interactions.
- Anti-Tyrosinase Activity: Tetrahydrobenzothieno-pyrimidines () exhibit anti-tyrosinase activity (IC₅₀: ~10 µM), suggesting that the isoquinoline scaffold’s planarity aids in enzyme binding.
DNA Interaction
Pyrimido[5,4-c]pyrrolo[2,1-a]isoquinoline derivatives () display favorable HOMO/LUMO energies (−5.2 to −4.8 eV) for intercalation, comparable to doxorubicin. The target compound’s isoxazolo ring may alter electron distribution, reducing DNA affinity .
Biological Activity
5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound exhibits a variety of biological activities that can be attributed to its structural features. The isoxazole and isoquinoline moieties are known to interact with various biological targets, leading to diverse pharmacological effects.
- CNS Activity : The compound has been shown to possess central nervous system (CNS) depressant properties. This is significant as it may provide therapeutic benefits in conditions such as anxiety and insomnia.
- Antiinflammatory Properties : Research indicates that derivatives of isoxazole compounds can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cardiovascular Effects : Some studies suggest that compounds similar to this compound may influence cardiovascular health through modulation of vascular smooth muscle activity.
Case Study 1: CNS Depressant Activity
A study focused on the CNS effects of various isoxazole derivatives found that compounds with similar structures to this compound exhibited significant anxiolytic effects in animal models. The study utilized the stress-induced hyperthermia (SIH) model to measure anxiolytic activity. Results indicated that the compound reduced body temperature responses associated with stress, suggesting a calming effect on the CNS .
Case Study 2: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of isoxazole derivatives demonstrated that certain compounds could inhibit pro-inflammatory cytokines in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example:
- Step 1 : Use esterification or alkylation to introduce the ethoxy group, as demonstrated in analogous isoxazole derivatives .
- Step 2 : Cyclization reactions under reflux conditions (e.g., acetic anhydride in acetic acid at 100–120°C for 45–50 minutes) can form the tetrahydroisoxazolo-isoquinoline core, similar to procedures for Δ²-isoxazoline derivatives .
- Purification : Crystallize the product from ethanol or diethyl ether, ensuring ≥95% purity via TLC (silica gel, chloroform/methanol 9:1) .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Melting Point : Compare with CRC Handbook data for structurally related isoxazoles (e.g., 4-Methylisoxazole: 63.4°C) using differential scanning calorimetry (DSC) .
- Solubility : Test in ethanol, chloroform, and water, referencing solubility profiles of 6-Methoxyisoquinoline (soluble in ethanol, sparingly in water) .
- Spectroscopy : Use FT-IR (C=O stretch ~1700 cm⁻¹) and NMR (¹H: δ 1.3–1.5 ppm for ethoxy CH₃, δ 2.5–3.0 ppm for tetrahydro protons) .
Q. What stability considerations are critical during storage?
- Methodological Answer :
- Storage Conditions : Store in airtight containers at –20°C, avoiding humidity and oxidizers, as recommended for labile isoxazole derivatives .
- Stability Tests : Monitor degradation via HPLC every 3 months; instability in acidic conditions is common in tetrahydroisoquinolines .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer :
- Reference Standards : Cross-validate with NIST Chemistry WebBook spectra for isoxazole derivatives (e.g., 3-Methylisoquinoline) .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydro region .
Q. What strategies optimize reaction yields in the synthesis of analogs?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps, as shown in imidazolo-isoxazoline syntheses (yield improvement from 60% to 85%) .
- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates, as used in triazole-thioate syntheses .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Design : Modify substituents (e.g., replace ethoxy with methoxy) using methods from pyrimido-diazepine syntheses .
- Bioactivity Assays : Test enzyme inhibition (e.g., kinases) using protocols from Hunt et al., correlating substituent effects with IC₅₀ values .
Q. What advanced techniques assess purity and degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
